molecular formula C55H58N7O8P B13130500 5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

5'-O-DMTr-N6-Fmoc-dA-phosphoramidite

Cat. No.: B13130500
M. Wt: 976.1 g/mol
InChI Key: FQTBOVSKGJSPKF-HYGNTALUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves multiple steps:

Industrial Production Methods

Industrial production of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMTr-N6-Fmoc-dA-phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used for various research applications .

Scientific Research Applications

5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is extensively used in scientific research:

    Chemistry: Synthesis of modified oligonucleotides for studying nucleic acid chemistry.

    Biology: Investigation of nucleic acid-protein interactions and the role of modified nucleosides in biological processes.

    Medicine: Development of therapeutic oligonucleotides for gene therapy and antisense technology.

    Industry: Production of custom oligonucleotides for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The DMTr and Fmoc protecting groups ensure selective reactions at the desired positions. Once incorporated, the modified nucleosides can interact with proteins and enzymes, providing insights into their biological functions and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is unique due to its Fmoc protecting group, which provides distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable for the synthesis of complex oligonucleotides and their subsequent applications in research .

Properties

Molecular Formula

C55H58N7O8P

Molecular Weight

976.1 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate

InChI

InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1

InChI Key

FQTBOVSKGJSPKF-HYGNTALUSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79

Origin of Product

United States

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